3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone

Medicinal Chemistry Lipophilicity Drug Design

3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone (CAS 477333-86-1) is a synthetic research compound with a C22H19NO3 molecular formula and a molecular weight of 345.4 g/mol. It belongs to the 1,3-benzodioxole heterocyclic compound class, which is recognized in patent literature as useful for developing phosphodiesterase 4 (PDE4) inhibitors.

Molecular Formula C22H19NO3
Molecular Weight 345.4 g/mol
CAS No. 477333-86-1
Cat. No. B3139144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone
CAS477333-86-1
Molecular FormulaC22H19NO3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H19NO3/c24-20(12-13-23-19-10-11-21-22(14-19)26-15-25-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-11,14,23H,12-13,15H2
InChIKeyKOGYDZOKSCKNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone (CAS 477333-86-1)


3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone (CAS 477333-86-1) is a synthetic research compound with a C22H19NO3 molecular formula and a molecular weight of 345.4 g/mol [1]. It belongs to the 1,3-benzodioxole heterocyclic compound class, which is recognized in patent literature as useful for developing phosphodiesterase 4 (PDE4) inhibitors [2]. The compound is listed in the Sigma-Aldrich AldrichCPR catalog and is available from specialized chemical suppliers with a purity of NLT 98% .

Why Generic Substitution is Inadequate for CAS 477333-86-1


Replacing 3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone with a simpler in-class analog—such as those with a 4-fluorophenyl or 4-methoxyphenyl group—fundamentally alters the molecular topology and lipophilicity. The biphenyl substituent in the target compound provides a larger, more planar aromatic surface that enhances potential π-π stacking interactions and significantly increases hydrophobicity (cLogP 5.2) compared to mono-aryl analogs [1]. This difference critically impacts membrane permeability, target binding kinetics, and overall pharmacokinetic profile, making direct substitution without re-optimization scientifically unsound [2].

Quantitative Evidence of Differentiation for CAS 477333-86-1


Increased Lipophilicity Driven by Biphenyl Substituent

The target compound exhibits a significantly higher calculated partition coefficient (cLogP) compared to analogous compounds with simpler aryl groups. The biphenyl moiety increases lipophilicity by approximately 1.9 log units relative to a 4-fluorophenyl analog, directly impacting membrane permeability and distribution. This differentiation is critical for central nervous system (CNS) drug discovery programs where higher logP is often associated with improved blood-brain barrier penetration [1].

Medicinal Chemistry Lipophilicity Drug Design

Enhanced Molecular Complexity and Topological Polar Surface Area

The target compound has a heavy atom count of 26 and a complexity score of 454, substantially higher than the 4-methoxyphenyl analog (heavy atoms: 22, complexity: 350). This increased complexity correlates with a larger topological polar surface area (TPSA) of 47.6 Ų, which balances the high lipophilicity to maintain drug-like properties. This specific property profile is essential for achieving a balanced ADME profile in PDE4 inhibitor programs where the biphenyl scaffold is a known privileged structure for subtype selectivity [1].

Medicinal Chemistry Molecular Complexity Physicochemical Properties

Distinct Structural Scaffold for PDE4D Inhibitor Development

A patent analysis reveals that biphenyl-based structures are explicitly claimed in next-generation PDE4D inhibitors designed to avoid the emetic side effects of earlier inhibitors like rolipram. The target compound's biphenyl-propanone-benzodioxole scaffold represents a specific embodiment of the biphenyl PDE4D inhibitor class, whereas simpler aryl analogs are not covered by the same structure-activity relationship (SAR) claims [1]. This patent landscape differentiation provides procurement justification for organizations developing non-emetic PDE4 inhibitors for depression or Alzheimer's disease.

Phosphodiesterase 4 CNS Drug Discovery Patent Analysis

Replacement of Unsaturated Enone with Saturated Aminoketone Linker

The target compound features a saturated propanone linker with an amino group, distinguishing it from the closely related α,β-unsaturated enone analog, 3-(1,3-benzodioxol-5-yl)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one (CAS 42580-60-9). The saturated linker eliminates a reactive Michael acceptor site, enhancing chemical stability in nucleophilic environments and reducing off-target reactivity. This structural modification is critical for long-term assay reproducibility and in vivo safety .

Chemical Stability Synthetic Chemistry Pharmacophore Design

Recommended Application Scenarios for CAS 477333-86-1


CNS Drug Discovery: PDE4D Inhibitor Lead Optimization

Use as a key intermediate or scaffold in the synthesis of biphenyl-based PDE4D inhibitors for depression and Alzheimer's disease, where its high lipophilicity (cLogP 5.2) is tailored for blood-brain barrier penetration. The biphenyl moiety is a critical pharmacophore element for achieving subtype selectivity over other PDE4 isoforms, as highlighted in patent literature [1].

Chemical Biology Probe Development

Employ as a stable chemical probe due to its saturated aminoketone linker, which avoids the non-specific reactivity of α,β-unsaturated analogs. This ensures greater target engagement fidelity in cellular thermal shift assays (CETSA) and photoaffinity labeling experiments.

Structure-Activity Relationship (SAR) Studies on Benzodioxole Pharmacophores

Incorporate as a benchmark compound in SAR libraries exploring the effect of increasing aromatic surface area. Its distinct physicochemical profile (complexity = 454, TPSA = 47.6 Ų) provides a data point for modeling the impact of biphenyl substitution on target binding kinetics and selectivity [2].

Academic Research on Non-Emetic PDE4 Inhibitors

Procure for academic labs investigating next-generation PDE4 inhibitors that avoid nausea and vomiting side effects. The compound represents a specific chemical space claimed in patents for this therapeutic profile, enabling hypothesis-driven research into the role of the biphenyl group in reducing emetic potential [1].

Quote Request

Request a Quote for 3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.